1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a methoxy group and a piperazine ring substituted with a prop-2-ynyl group.
Preparation Methods
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process involving the initial formation of the pyridine derivative followed by the introduction of the piperazine ring. The process may involve purification steps such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The compound can be reduced to remove the prop-2-ynyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be achieved using reagents like nitric acid or halogens.
Major Products Formed:
Oxidation: 1-[(4-Hydroxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine.
Reduction: 1-[(4-Methoxypyridin-2-yl)methyl]-4-ethynylpiperazine.
Substitution: Nitro-substituted or halogenated derivatives of the pyridine ring.
Scientific Research Applications
1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound may serve as a probe in biological studies to understand the interaction with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
4-Methoxypyridine-2-carbaldehyde
Prop-2-ynylpiperazine
4-(Prop-2-yn-1-yl)piperazine
Uniqueness: 1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine is unique due to its specific combination of functional groups and structural features, which differentiate it from other similar compounds. Its distinct chemical properties make it suitable for specialized applications.
Properties
IUPAC Name |
1-[(4-methoxypyridin-2-yl)methyl]-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-6-16-7-9-17(10-8-16)12-13-11-14(18-2)4-5-15-13/h1,4-5,11H,6-10,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOUBFLWAQXOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)CN2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.